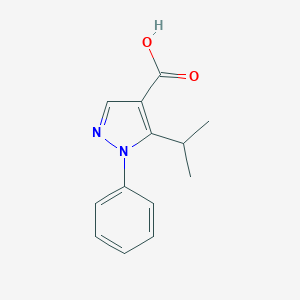
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, often involves cyclocondensation reactions. A typical synthesis route might involve the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding pyrazole-4-carboxylic acid derivative (Viveka et al., 2016). This method is reflective of the versatility in synthesizing pyrazole derivatives, suggesting similar approaches could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and X-ray diffraction techniques. These compounds typically exhibit a planar conformation stabilized by intramolecular hydrogen bonding, with substituents like the phenyl group influencing the overall molecular geometry and electronic distribution (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Pyrazole derivatives participate in various functionalization reactions, enabling the synthesis of a wide range of chemical entities. These reactions may include amide formation, esterification, and cycloaddition reactions, providing a basis for further chemical exploration and application of the core pyrazole structure (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and chemical synthesis. These properties are often determined using techniques such as thermo gravimetric analysis and single-crystal X-ray diffraction, providing insights into their stability, crystallinity, and suitability for various applications (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, define their utility in organic synthesis and potential pharmaceutical applications. These properties are influenced by the electronic nature of the pyrazole core and the substituents attached to it, dictating their role in further chemical transformations (Eleev et al., 2015).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications :
- Pyrazole-4-carboxylic acid derivatives, including compounds similar to 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have shown potential therapeutic applications. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been identified as biologically important with potential therapeutic uses (Viveka et al., 2016).
- Certain pyrazole derivatives, such as 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, are being developed as anti-inflammatory drugs (Prabakaran, Khan, & Jin, 2012).
- Novel pyrazole carbaldehyde derivatives have shown promise as COX-2 inhibitors and anti-inflammatory drugs, which could be useful in cancer and inflammation treatments (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Material Science Applications :
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored as potential nonlinear optical (NLO) materials, useful for applications like optical limiting in lasers (Chandrakantha et al., 2013).
Organic Chemistry and Synthesis :
- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating their utility in complex organic synthesis processes (Arbačiauskienė et al., 2011).
Antimicrobial Research :
- New pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOHNQYSXJILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554074 | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-18-4 | |
| Record name | 5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116344-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
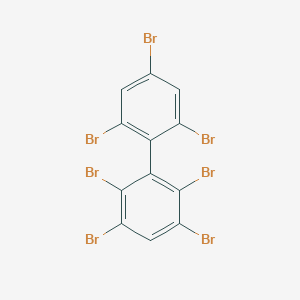
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
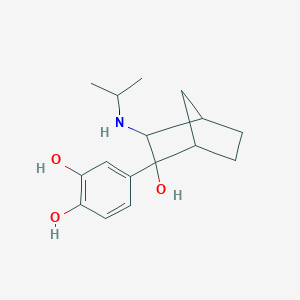
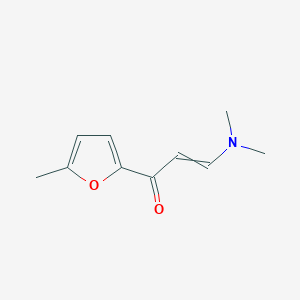


![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
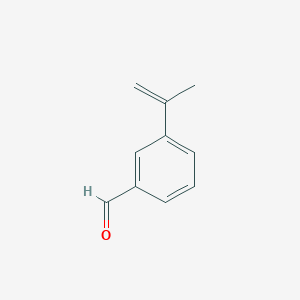
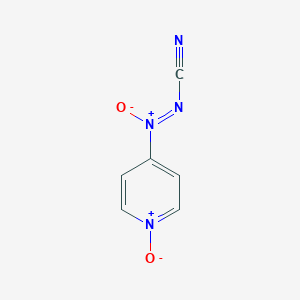
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)